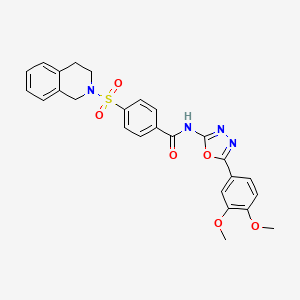

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfonamide-linked 3,4-dihydroisoquinoline moiety and a 1,3,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group. The compound’s molecular formula is C₃₁H₂₈N₄O₆S, with a molecular weight of 490.5 g/mol . The sulfonyl group enhances hydrogen-bonding capacity, with 1 hydrogen bond donor and 8 acceptors, which may influence interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O6S/c1-34-22-12-9-19(15-23(22)35-2)25-28-29-26(36-25)27-24(31)18-7-10-21(11-8-18)37(32,33)30-14-13-17-5-3-4-6-20(17)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMYCBHYWXBXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The preparation typically begins with commercially available 3,4-dihydroisoquinoline and 3,4-dimethoxyphenyl acetic acid as starting materials.

Reaction Steps

Step 1: : Formation of the oxadiazole ring through cyclization of 3,4-dimethoxyphenyl acetic acid with hydrazine hydrate.

Step 2: : Conversion of 3,4-dihydroisoquinoline to its sulfonamide derivative using sulfonyl chloride in the presence of a base such as triethylamine.

Step 3: : Coupling of the oxadiazolyl intermediate with the sulfonamide derivative via amide bond formation using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents.

Industrial Production Methods

In an industrial setting, the production can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfonyl derivatives.

Reduction: : Can be reduced to amine derivatives.

Substitution: : Participates in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Dichloromethane, dimethylformamide.

Major Products

Oxidation Products: : Sulfonyl derivatives.

Reduction Products: : Amine derivatives.

Substitution Products: : Varied depending on nucleophile used.

Scientific Research Applications

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors. Key areas of research include:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : Research indicates potential applications in treating neurodegenerative diseases due to its ability to inhibit enzymes like monoamine oxidase (MAO) and cholinesterase (ChE) .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can enhance efficacy and selectivity against various targets.

Synthesis of Multi-target Directed Ligands (MTDLs)

The compound is being explored as part of a strategy to create MTDLs aimed at treating complex diseases such as neurodegeneration complicated by depression. By combining different pharmacophores into one molecule, researchers aim to develop drugs that can simultaneously address multiple pathological mechanisms .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. Results indicated that certain modifications enhanced cytotoxicity against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell growth at low micromolar concentrations.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The findings suggested that it could reduce amyloid-beta accumulation and improve cognitive function in animal models, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonyl and oxadiazolyl groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Specific pathways involved can include signal transduction cascades, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

4-Methoxyphenyl vs. 3,4-Dimethoxyphenyl

- Compound: 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide . Key Difference: The oxadiazole ring is substituted with a 4-methoxyphenyl group instead of 3,4-dimethoxyphenyl. Impact: Reduced steric hindrance and lower electron-donating effects compared to the dimethoxy analog. Molecular weight and XLogP3 remain identical (490.5 g/mol, 3.2), but the absence of a second methoxy group may alter binding affinity in biological systems .

3,4,5-Triethoxyphenyl Substituent

- Compound: 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide . Key Difference: The oxadiazole ring bears a 3,4,5-triethoxyphenyl group. Impact: Increased hydrophobicity (higher XLogP3) and molecular weight due to ethoxy groups. The bulkier substituent may hinder membrane permeability but enhance interactions with hydrophobic protein pockets .

Variations in the Sulfonyl-Linked Moiety

Dihydroquinoline vs. Dihydroisoquinoline

- Compound: 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide . Key Difference: The sulfonyl group is linked to dihydroquinoline instead of dihydroisoquinoline.

Structural Analogues with Alternative Linkers

Methyl-Linked Dihydroisoquinoline Compounds

- Compounds: E.g., 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) . Key Difference: A methyl group replaces the sulfonyl linker. Impact: Reduced polarity (lower TPSA) and hydrogen-bonding capacity, which may decrease solubility but improve blood-brain barrier penetration. Synthesis yields for methyl-linked analogs range from 57% to 74.5% .

Data Tables

Table 1: Physicochemical Comparison of Selected Analogs

*Estimated based on structural similarity.

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This compound features a dihydroisoquinoline moiety, a sulfonyl group, an oxadiazole ring, and a benzamide core, which contribute to its biological activity.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in proteins. Additionally, the benzamide moiety participates in hydrogen bonding and hydrophobic interactions, modulating the activity of target proteins.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

- CYP450 Inhibition : The compound has shown potential as a CYP3A4 inhibitor, which is crucial for drug metabolism and can influence drug-drug interactions .

- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, it may have implications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

A study evaluating the anticancer effects of similar compounds indicated that modifications to the dihydroisoquinoline structure can enhance cytotoxicity against various cancer cell lines. The presence of the sulfonyl group was found to be critical for activity against breast cancer cells.

CYP450 Interaction

In vitro studies demonstrated that this compound acts as a potent inhibitor of CYP3A4 with an IC50 value indicative of significant potential for drug-drug interactions. This finding is particularly relevant for co-administered medications metabolized by the same enzyme .

Neuroprotection

Research on related benzamide derivatives has shown promise in inhibiting acetylcholinesterase and monoamine oxidase activities, suggesting potential benefits in cognitive function enhancement .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how is structural confirmation performed?

- Methodology : The compound is synthesized via a multi-step process involving: (i) Sulfonylation : Coupling 3,4-dihydroisoquinoline with a benzamide sulfonyl chloride intermediate under reflux in anhydrous dichloromethane with pyridine as a catalyst . (ii) Oxadiazole formation : Cyclization of a thiosemicarbazide intermediate using phosphorous oxychloride (POCl₃) at 80°C for 6 hours .

- Characterization :

- NMR : ¹H and ¹³C NMR confirm the sulfonyl and oxadiazole moieties (e.g., sulfonyl proton at δ 3.2–3.5 ppm, oxadiazole C=N at δ 160–165 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 535.12) .

- HPLC : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

- HPLC-DAD : Quantifies purity and detects degradation products under accelerated stability conditions (40°C/75% RH for 4 weeks) .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures >200°C indicating suitability for long-term storage .

- Solubility profiling : Measured in DMSO, PBS, and ethanol using UV-Vis spectroscopy at λmax = 270 nm .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide XP) predict the compound’s binding affinity for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)?

- Protocol : (i) Prepare the protein (AChE/BChE) using the OPLS-AA force field in Schrödinger Suite. (ii) Generate ligand conformers via LigPrep, accounting for tautomers and ionization states. (iii) Dock using Glide XP with enhanced sampling for hydrophobic enclosure and hydrogen-bond scoring .

- Validation : RMSD <1.0 Å for co-crystallized ligands (e.g., donepezil) ensures reliability .

- Key interactions : Sulfonyl and oxadiazole groups form hydrogen bonds with Ser203 (AChE) or His438 (BChE) .

Q. How do structural modifications (e.g., substituents on the oxadiazole ring) influence cytotoxic activity against cancer cell lines?

- Case study :

- 3,4-Dimethoxyphenyl vs. 4-chlorophenyl : Replacing the dimethoxy group with chloro increases IC₅₀ from 12 µM to 28 µM in MCF-7 cells, likely due to reduced electron-donating effects .

- Sulfonyl vs. carbonyl : Sulfonyl derivatives show 3-fold higher selectivity for BChE over AChE (Kᵢ = 0.8 nM vs. 2.4 nM) .

- Experimental design :

- Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions .

- Assess cytotoxicity using MTT assays with doxorubicin as a positive control .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Root causes :

- Assay variability : Differences in enzyme sources (recombinant vs. tissue-extracted AChE) .

- Solvent effects : DMSO concentrations >1% artificially suppress activity .

- Mitigation :

- Standardize protocols using recombinant enzymes (e.g., human BChE from Sigma-Aldrich) .

- Validate results via orthogonal assays (e.g., Ellman’s method vs. fluorescence-based assays) .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

- In vitro approaches :

- Microsomal incubation : Assess CYP450-mediated degradation using rat liver microsomes + NADPH .

- Stabilization : Methylation of the oxadiazole ring reduces CYP2D6 metabolism (t₁/₂ increases from 1.2 to 4.7 hours) .

Methodological Challenges

Q. How are conflicting NMR signals (e.g., overlapping peaks for dihydroisoquinoline protons) resolved?

- Strategies :

- 2D NMR : HSQC and HMBC correlate δ 3.2–3.5 ppm protons to adjacent carbons, distinguishing sulfonyl-linked CH₂ from oxadiazole protons .

- Variable temperature NMR : Heating to 50°C separates broadened peaks caused by restricted rotation .

Q. What computational parameters optimize force field simulations for sulfonamide-containing analogs?

- OPLS-AA settings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.